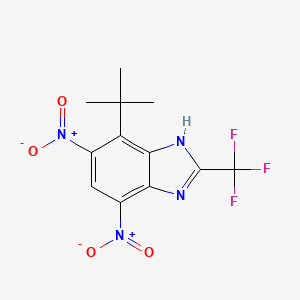
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Nitration: Introduction of nitro groups into the benzimidazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
tert-Butylation: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, trifluoromethylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 4-tert-Butyl-5,7-diamino-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-withdrawing properties of the nitro and trifluoromethyl groups could influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.
5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the tert-butyl group.
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups.
Uniqueness
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of tert-butyl, nitro, and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The presence of these groups can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
60167-68-2 |
|---|---|
Molecular Formula |
C12H11F3N4O4 |
Molecular Weight |
332.24 g/mol |
IUPAC Name |
7-tert-butyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H11F3N4O4/c1-11(2,3)7-5(18(20)21)4-6(19(22)23)8-9(7)17-10(16-8)12(13,14)15/h4H,1-3H3,(H,16,17) |
InChI Key |
SYAHHBVKXXYMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















